molecular formula C13H14N2 B1347015 3-Phenyl-4,5,6,7-tetrahydro-1h-indazole CAS No. 28748-99-4

3-Phenyl-4,5,6,7-tetrahydro-1h-indazole

Cat. No. B1347015
CAS RN: 28748-99-4
M. Wt: 198.26 g/mol
InChI Key: HZICBKDUOSCVSH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-Phenyl-4,5,6,7-tetrahydro-1h-indazole is a heterocyclic aromatic organic compound . It is a member of the indazole family, which is a class of nitrogen-containing heterocyclic compounds bearing a bicyclic ring structure made up of a pyrazole ring and a benzene ring . This compound has been recognized as an important therapeutic target for treating various diseases .


Synthesis Analysis

The synthesis of 3-Phenyl-4,5,6,7-tetrahydro-1h-indazole involves two steps. The first step is the condensation of isopropyl acetoacetate with aromatic aldehydes in the presence of methylamine in ethanol, yielding cyclic β-keto esters. These are then treated with hydrazine hydrate in ethanol under reflux to give the final product .


Molecular Structure Analysis

Indazole consists of three tautomeric forms in which 1H-tautomers (indazoles) and 2H-tautomers (isoindazoles) exist in all phases. The tautomerism in indazoles greatly influences synthesis, reactivity, physical and even the biological properties of indazoles .


Chemical Reactions Analysis

The mechanism of the second step in the synthesis of 3-Phenyl-4,5,6,7-tetrahydro-1h-indazole was different from the expected one. Dehydration was faster than cyclization, and the cyclic intermediates formed in the reaction course were unstable and easily underwent amido-imidol tautomerism, yielding stable 1H-indazoles .

Scientific Research Applications

Anti-inflammatory Actions

3-Phenyl-4,5,6,7-tetrahydro-1H-indazole derivatives have demonstrated significant anti-inflammatory properties. Specifically, 1-aryl-4,5,6,7-tetrahydro-1H-indazole-5-carboxylic acids exhibited high anti-inflammatory activity, with 1-phenyl-4,5,6,7-tetrahydro-1H-indazole-5-carboxylic acid being particularly effective (Nagakura et al., 1979).

Synthesis and Antioxidant Properties

These compounds can be efficiently synthesized using methods that favor the formation of the desired products with improved yields and shortened reaction times. For instance, microwave irradiation has been used to synthesize tetrahydroindazole derivatives with moderate antioxidant activities, as determined by DPPH and ABTS assays (Polo et al., 2016).

Antiproliferative Activity

Certain derivatives of 3-Phenyl-4,5,6,7-tetrahydro-1H-indazole have shown potential antiproliferative activities against cancer cell lines. For instance, N1- and N2-benzyl-3-(3-substituted phenyl)indazole derivatives exhibited selective antiproliferative activities, particularly against breast cancer cells (郭瓊文, 2006).

Structural Studies

Structural analyses of fluorinated indazoles, including 3-Phenyl-4,5,6,7-tetrahydro-1H-indazole derivatives, have been conducted to understand their supramolecular interactions. This includes examining how the replacement of a hydrogen atom with a fluorine atom affects the structure (Teichert et al., 2007).

Corrosion Inhibition

Derivatives of 3-Phenyl-4,5,6,7-tetrahydro-1H-indazole, such as menthone derivatives, have been evaluated as corrosion inhibitors for mild steel in acidic solutions. These studies contribute to the development of eco-friendly corrosion inhibitors in industrial applications (Abdeslam et al., 2015).

Herbicidal Activity

Some 3-Phenyl-4,5,6,7-tetrahydro-1H-indazole derivatives have shown potent herbicidal activity against annual weeds in paddy fields, demonstrating good selectivity for rice and low toxicity, making them valuable for agricultural applications (Hwang et al., 2005).

Future Directions

Indazole derivatives have been recognized for their wide variety of biological properties, making them an important area of research in medicinal chemistry . The main issue about indazoles is the less abundance in plant sources, and their synthetic derivatives also often face problems with low yield . Therefore, future work will involve both the chemical optimization and target identification of indazole derivatives as new therapeutic agents .

properties

IUPAC Name

3-phenyl-4,5,6,7-tetrahydro-1H-indazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H14N2/c1-2-6-10(7-3-1)13-11-8-4-5-9-12(11)14-15-13/h1-3,6-7H,4-5,8-9H2,(H,14,15)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HZICBKDUOSCVSH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC2=C(C1)C(=NN2)C3=CC=CC=C3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H14N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70182928
Record name 4,5,6,7-Tetrahydro-3-phenyl-1H-indazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70182928
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

198.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-Phenyl-4,5,6,7-tetrahydro-1h-indazole

CAS RN

28748-99-4
Record name 4,5,6,7-Tetrahydro-3-phenyl-1H-indazole
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=28748-99-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 4,5,6,7-Tetrahydro-3-phenyl-1H-indazole
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0028748994
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 4,5,6,7-Tetrahydro-3-phenyl-1H-indazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70182928
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 4,5,6,7-tetrahydro-3-phenyl-1H-indazole
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.044.708
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Reactant of Route 1
3-Phenyl-4,5,6,7-tetrahydro-1h-indazole
Reactant of Route 2
3-Phenyl-4,5,6,7-tetrahydro-1h-indazole
Reactant of Route 3
Reactant of Route 3
3-Phenyl-4,5,6,7-tetrahydro-1h-indazole
Reactant of Route 4
Reactant of Route 4
3-Phenyl-4,5,6,7-tetrahydro-1h-indazole
Reactant of Route 5
Reactant of Route 5
3-Phenyl-4,5,6,7-tetrahydro-1h-indazole
Reactant of Route 6
Reactant of Route 6
3-Phenyl-4,5,6,7-tetrahydro-1h-indazole

Citations

For This Compound
5
Citations
A Nakhai, J Bergman - Tetrahedron, 2009 - Elsevier
The reaction of hydrazine derivatives with α,β-unsaturated ketones, such as cyclohexenyl(phenyl)methanone and (E)-2-benzylidenecyclohexanone, were investigated. The reaction …
Number of citations: 44 www.sciencedirect.com
C Kashima, Y Miwa, S Shibata… - Journal of heterocyclic …, 2002 - Wiley Online Library
New chiral pyrazoles, (4R,7R)‐4‐methyl‐7‐isopropyl‐3‐phenyl‐ (3‐phenyliso menthopyrazole cis‐1), (4R,7S)‐4‐methyl‐7‐isopropyl‐ (1‐menthopyrazole; trans‐2), (4R,7R)‐4‐…
Number of citations: 12 onlinelibrary.wiley.com
Y Murakami, Y Takeda, S Minakata - The Journal of Organic …, 2011 - ACS Publications
Chiral quaternary ammonium salt-catalyzed diastereoselective aziridination of electron-deficient olefins that possess a chiral auxiliary with N-chloro-N-sodiocarbamates was developed. …
Number of citations: 31 pubs.acs.org
W Wei, Z Wang, X Yang, W Yu… - Advanced Synthesis & …, 2017 - Wiley Online Library
A divergent intramolecular C–H amination of hydrazones has been developed employing molecular iodine (I 2 ) as the sole oxidant. The required hydrazone substrates were readily …
Number of citations: 40 onlinelibrary.wiley.com
C Vanier, A Wagner, C Mioskowski - Journal of Combinatorial …, 2004 - ACS Publications
Resin-bound 4H-1,3-oxazines are synthesized by the stepwise condensation of an amide resin, an aldehyde, and an alkyne. Upon DDQ activation, oxazines are converted into …
Number of citations: 17 pubs.acs.org

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.